molecular formula C6H10BrCl2N3 B2375363 3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride CAS No. 2460757-28-0

3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride

Cat. No.: B2375363
CAS No.: 2460757-28-0
M. Wt: 274.97
InChI Key: UCAJWEKANOXPKB-UHFFFAOYSA-N
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Description

3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride is a heterocyclic compound that belongs to the class of pyrazolopyridines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

    Industry: Used in the development of new materials and catalysts

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statement is H302 . Precautionary statements include P264, P270, P301+P312, P330, and P501 .

Future Directions

The compound and its derivatives have potential for further exploration, especially in the context of TRK inhibition . This could have implications for the treatment of cancers associated with the overexpression of TRKs .

Preparation Methods

Chemical Reactions Analysis

3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride undergoes various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds include other pyrazolopyridines, such as:

  • 1H-Pyrazolo[3,4-b]pyridine
  • 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives
  • tert-Butyl 3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

These compounds share similar structural features but may differ in their biological activities and applications.

Properties

IUPAC Name

3-bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3.2ClH/c7-6-4-3-8-2-1-5(4)9-10-6;;/h8H,1-3H2,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAJWEKANOXPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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